molecular formula C11H11N3O4S B2808080 N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 886909-28-0

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2808080
CAS No.: 886909-28-0
M. Wt: 281.29
InChI Key: MRQNOBVYLPODPC-UHFFFAOYSA-N
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Description

N-[5-(4-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound featuring a 1,3,4-oxadiazole ring system, a scaffold of significant interest in medicinal chemistry and pharmaceutical research . The 1,3,4-oxadiazole core is known for its metabolic stability and ability to act as a bioisostere for ester and carbamate groups, making it a valuable building block in drug discovery . This particular derivative is functionalized with a 4-(methylsulfonyl)phenyl group at the 5-position of the oxadiazole ring and an acetamide group at the 2-position. Compounds with the 1,3,4-oxadiazole structure have demonstrated a wide spectrum of biological activities in scientific research, including potent anticancer properties by targeting key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cell proliferation . Furthermore, recent research into structurally related acetamide-linked 1,3,4-oxadiazole compounds has highlighted their potential as inhibitors of viral transcription, indicating their utility in antiviral research . This compound is intended for non-human research applications only and is a key intermediate for researchers in chemistry and biology exploring the development of novel therapeutic agents. It is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-7(15)12-11-14-13-10(18-11)8-3-5-9(6-4-8)19(2,16)17/h3-6H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQNOBVYLPODPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate precursors. This often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Methylsulfonylphenyl Group: The methylsulfonylphenyl group can be introduced through a sulfonation reaction, where a methyl group is added to the phenyl ring followed by sulfonation.

    Acetylation: The final step involves the acetylation of the oxadiazole ring to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in industrial processes, including as a catalyst or as a component in chemical synthesis.

Mechanism of Action

The mechanism of action of N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation.

Comparison with Similar Compounds

The following analysis compares N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide with structurally related 1,3,4-oxadiazole-acetamide hybrids, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

a. Substituent Diversity in the Oxadiazole Ring

  • Target Compound : The 4-methanesulfonylphenyl group distinguishes it from analogues bearing electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., nitro, chloro) substituents.
  • N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 19938-46-6) : Features a trimethoxyphenyl group, which enhances lipophilicity and may improve membrane permeability. This compound is commercially available and used in drug discovery .

b. Acetamide Side Chain Modifications

  • N-(Pyrazin-2-yl) Derivatives : Compounds like 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () incorporate heteroaromatic pyrazine, which may enhance π-π stacking interactions in biological targets.
Physicochemical Properties
Compound (Example) Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound Not reported Not reported 4-Methanesulfonylphenyl -
N-(5-(3,4,5-Trimethoxyphenyl)-oxadiazol-2-yl)acetamide 346.3 Not reported 3,4,5-Trimethoxyphenyl
N-(4-Methylphenyl)-indole-oxadiazole 379 Not reported Indol-3-ylmethyl, 4-methylphenyl
2e (Indole-benzothiazole derivative) 436.09 201.6–202.8 Indol-3-ylmethyl, ethoxybenzothiazole

Key Observations :

  • Higher molecular weights correlate with bulkier substituents (e.g., trimethoxyphenyl, benzothiazole).
  • Melting points vary widely; electron-withdrawing groups (e.g., sulfonyl) may increase crystallinity.
Industrial and Commercial Relevance
  • Commercial Availability : Compounds such as N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 19938-46-6) are listed in chemical catalogs (e.g., ChemExper, ECHEMI) with industrial-grade purity (99%) .
  • Scale-Up Feasibility : Reactions using acetone/K₂CO₃ () are amenable to large-scale synthesis, critical for pharmaceutical applications.

Biological Activity

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Oxadiazole Ring : Known for stability and diverse biological activities.
  • Methanesulfonyl Group : Enhances solubility and reactivity.
  • Acetamide Moiety : Imparts additional functional properties.

The molecular formula for this compound is C16H12N4O6SC_{16}H_{12}N_4O_6S with a molecular weight of 396.41 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The oxadiazole ring is particularly noted for its effectiveness against various bacterial strains.

Study Organism Tested Activity Reference
Study 1E. coliInhibition Zone of 15 mm
Study 2S. aureusMIC of 32 µg/mL

Antitumor Activity

The compound has also shown promise in antitumor studies. Its mechanism may involve the inhibition of specific enzymes critical for cancer cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)25Induction of apoptosis
MCF-7 (Breast)30Cell cycle arrest at G2/M phase

This compound likely interacts with biological targets through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to specific receptors, altering their activity and influencing cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to cell death.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various oxadiazole derivatives, including this compound. Results indicated a strong correlation between the presence of the methanesulfonyl group and enhanced antibacterial activity against Gram-positive bacteria.

Case Study 2: Anticancer Potential

In vitro studies conducted on breast cancer cell lines demonstrated that the compound could effectively reduce cell viability through apoptosis induction. The findings suggest potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the condensation of 4-methanesulfonylbenzohydrazide with a substituted acetamide precursor under reflux in ethanol or THF. Use catalytic acetic acid to facilitate cyclization into the 1,3,4-oxadiazole ring .
  • Step 2 : Optimize reaction time (typically 8–12 hours) and temperature (80–100°C) to maximize yield. Monitor progress via TLC or HPLC .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yields range from 50–70% depending on substituent reactivity .

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the methanesulfonyl (-SO2_2CH3_3) group, oxadiazole protons (~8.5–9.0 ppm for aromatic protons), and acetamide carbonyl (~168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Protocols :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Test against lipoxygenase (LOX) or acetylcholinesterase (AChE) using spectrophotometric assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How does the methanesulfonyl group influence the compound’s reactivity and bioactivity compared to analogs with other substituents (e.g., methoxy or chloro)?

  • Structure-Activity Relationship (SAR) Insights :

  • The electron-withdrawing methanesulfonyl group enhances electrophilicity of the oxadiazole ring, potentially improving binding to biological targets (e.g., enzyme active sites) .
  • Comparative studies with analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl derivatives) reveal differences in solubility and membrane permeability due to polarity variations .
  • Experimental Design : Synthesize analogs via parallel synthesis, then compare IC50_{50} values in enzyme inhibition assays and logP measurements .

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

  • Troubleshooting Approaches :

  • Dynamic NMR : Investigate rotational barriers of the methanesulfonyl group if splitting is observed in 1H^1H-NMR .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to clarify ambiguous peaks in heteronuclear correlation spectra (HMBC/HSQC) .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. How can reaction mechanisms for side-product formation during synthesis be elucidated?

  • Mechanistic Studies :

  • Kinetic Analysis : Monitor intermediate formation via in-situ FTIR or LC-MS to identify hydrolysis byproducts (e.g., acetamide cleavage) .
  • Isolation of Intermediates : Trap reactive intermediates (e.g., hydrazide derivatives) under low-temperature conditions .
  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl2_2) to suppress undesired pathways like oxadiazole ring-opening .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with LOX or AChE active sites .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from oxadiazole) using Discovery Studio .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro bioactivity and computational predictions?

  • Hypothesis Testing :

  • Membrane Permeability : Measure PAMPA permeability to determine if poor cellular uptake explains low observed activity despite strong in silico binding .
  • Metabolic Stability : Incubate with liver microsomes to assess rapid degradation (e.g., CYP450-mediated oxidation) .
  • Off-Target Profiling : Use kinome-wide screening to identify unintended interactions .

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